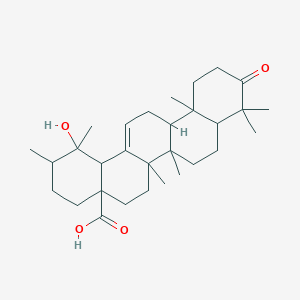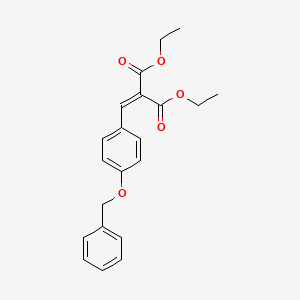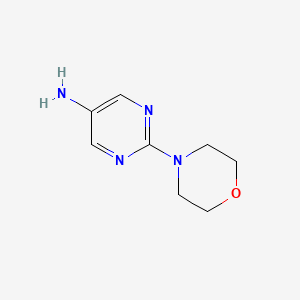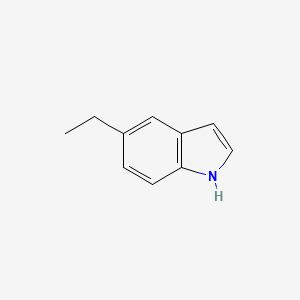
6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
This compound has been synthesized through various methods, including the Friedel-Crafts acylation of 4-bromotoluene with succinic anhydride followed by reduction and cyclization. Studies have also explored its synthesis using palladium-catalyzed reactions.Molecular Structure Analysis
The molecular formula of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid is C10H9BrO2 . The InChI key is RMVRCSOJMLGDAG-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be produced by the hydrogenation of indene . More specific reaction mechanisms and conditions may be found in specialized literature .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 241.08 . It has a Log Po/w (iLOGP) of 1.92, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid: is a compound with potential applications in pharmaceutical research due to its structural characteristics. It can act as a precursor in the synthesis of various pharmacologically active molecules. Its bromine atom is particularly useful in medicinal chemistry for the development of new drugs through halogenation, a process that can enhance the biological activity of compounds .
Organic Synthesis
In organic synthesis, 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid serves as a versatile building block. It can be used to construct complex organic molecules, including natural products and potential therapeutic agents. The presence of both a bromine atom and a carboxylic acid group allows for diverse chemical reactions, such as cross-coupling reactions, which are pivotal in creating carbon-carbon bonds .
Material Science
The compound’s unique structure enables its use in material science, particularly in the development of organic semiconductors and conductive polymers. These materials have applications in electronics, such as in the production of organic light-emitting diodes (OLEDs) and solar cells. The bromine atom in the compound can facilitate the introduction of other functional groups that modify the electronic properties of materials.
Catalysis
6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid: can be employed as a ligand or a catalyst in various chemical reactions. Its structure allows it to bind to metals and form complexes that can catalyze important transformations in both industrial and laboratory settings, enhancing reaction rates and selectivity .
Biochemistry
In biochemistry, this compound could be used to study enzyme-substrate interactions due to its potential to mimic certain natural substrates. It can also be tagged with radioactive bromine isotopes, making it a valuable tool for tracing and imaging in biological systems .
Environmental Chemistry
The bromine atom in 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid makes it a candidate for research in environmental chemistry. It can be used to study the fate of brominated organic compounds in the environment and their potential impact on ecosystems .
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These suggest that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Eigenschaften
IUPAC Name |
6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVRCSOJMLGDAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30488110 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30488110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |
CAS RN |
52651-16-8 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30488110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


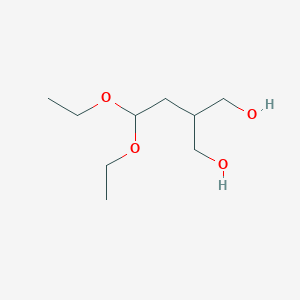
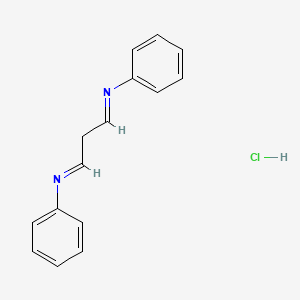
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1590474.png)
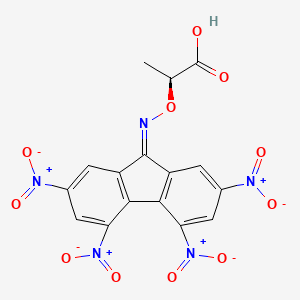

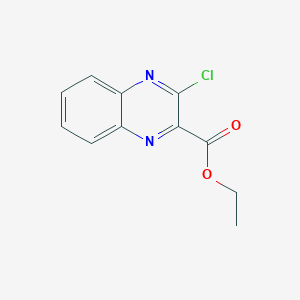
![2-Chloropyrazolo[1,5-a]pyridine](/img/structure/B1590481.png)

